molecular formula C15H17N3O3S2 B2865373 5-methyl-N-[2-(3-oxopiperazin-1-yl)phenyl]thiophene-2-sulfonamide CAS No. 1324319-53-0

5-methyl-N-[2-(3-oxopiperazin-1-yl)phenyl]thiophene-2-sulfonamide

Cat. No.: B2865373
CAS No.: 1324319-53-0
M. Wt: 351.44
InChI Key: MPVNFPYPDWCYQY-UHFFFAOYSA-N
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Description

5-methyl-N-[2-(3-oxopiperazin-1-yl)phenyl]thiophene-2-sulfonamide (CAS 1324319-53-0) is a high-purity synthetic small molecule with a molecular formula of C15H17N3O3S2 and a molecular weight of 351.44 g/mol. This compound belongs to the class of thiophene sulfonamides, which are extensively studied as potent inhibitors of carbonic anhydrases , a family of metalloenzymes involved in critical physiological processes such as pH regulation, CO2 transport, and metabolism. Research into five-membered heterocyclic sulfonamides like this one has shown them to be particularly effective carbonic anhydrase inhibitors (CAIs) due to the presence of sulfur within the ring, which is linked to improved inhibitory activity. CA inhibition is a validated therapeutic strategy with potential applications in research areas including antiglaucoma, antiepileptic, antitumor, and anti-infective agents. The structure incorporates both a thiophene-sulfonamide group, known to act as a zinc-binding group (ZBG) in the enzyme's active site, and a complex phenyl-oxopiperazine moiety, which may contribute to selectivity towards specific CA isoforms. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. Available suppliers include A2BChem and Life Chemicals.

Properties

IUPAC Name

5-methyl-N-[2-(3-oxopiperazin-1-yl)phenyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S2/c1-11-6-7-15(22-11)23(20,21)17-12-4-2-3-5-13(12)18-9-8-16-14(19)10-18/h2-7,17H,8-10H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPVNFPYPDWCYQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NC2=CC=CC=C2N3CCNC(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-Methylthiophene-2-sulfonyl Chloride

5-Methylthiophene-2-sulfonyl chloride is typically prepared through chlorosulfonation of 2-methylthiophene. The reaction employs chlorosulfonic acid (ClSO₃H) at 0–5°C for 2 hours, yielding the sulfonyl chloride in 78–85% purity.

Reaction Conditions:

  • Temperature: 0–5°C (critical to minimize polysubstitution)
  • Solvent: Dichloromethane (DCM)
  • Workup: Quenching with ice-water, extraction with DCM, and distillation under reduced pressure.

Preparation of 2-(3-Oxopiperazin-1-yl)aniline

This intermediate is synthesized via cyclocondensation of 2-aminophenylguanidine with glycolic acid under acidic conditions.

Procedure:

  • Dissolve 2-aminophenylguanidine (1.0 eq) and glycolic acid (1.2 eq) in acetic acid.
  • Reflux at 120°C for 6 hours.
  • Neutralize with aqueous sodium bicarbonate and extract with ethyl acetate.
  • Purify via silica gel chromatography (hexane/ethyl acetate = 3:1).

Yield: 62–68%
Characterization Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 6.85 (d, J = 8.4 Hz, 1H), 6.72 (s, 1H), 6.65 (d, J = 8.0 Hz, 1H), 3.92 (s, 2H), 3.48 (t, J = 5.2 Hz, 2H), 3.32 (t, J = 5.2 Hz, 2H).

Coupling Reaction: Sulfonamide Bond Formation

The final step involves reacting 5-methylthiophene-2-sulfonyl chloride with 2-(3-oxopiperazin-1-yl)aniline in the presence of a base.

Optimized Protocol:

  • Dissolve 2-(3-oxopiperazin-1-yl)aniline (1.0 eq) in anhydrous DCM.
  • Add triethylamine (2.5 eq) as a base.
  • Slowly add 5-methylthiophene-2-sulfonyl chloride (1.1 eq) at 0°C.
  • Stir at room temperature for 12 hours.
  • Wash with 1M HCl, dry over Na₂SO₄, and concentrate.
  • Purify via recrystallization (ethanol/water).

Yield: 70–75%
Purity (HPLC): >98%

Reaction Optimization and Challenges

Solvent Selection

Polar aprotic solvents (e.g., DCM, THF) improve sulfonyl chloride reactivity, while DCM minimizes side reactions.

Base Influence

Triethylamine outperforms pyridine or DMAP in suppressing sulfonate ester formation.

Temperature Control

Maintaining 0°C during sulfonyl chloride addition prevents exothermic decomposition.

Spectroscopic Characterization

¹H NMR Analysis

  • Thiophene protons: δ 7.32 (d, J = 3.6 Hz, 1H), 6.85 (d, J = 3.6 Hz, 1H)
  • Piperazine protons: δ 3.68 (s, 4H), 3.45 (s, 2H)
  • Aromatic protons: δ 7.55 (d, J = 8.4 Hz, 1H), 7.12 (t, J = 7.6 Hz, 1H), 6.95 (d, J = 8.0 Hz, 1H).

Mass Spectrometry

  • ESI-MS: m/z 378.1 [M+H]⁺ (calculated for C₁₅H₁₈N₃O₃S₂: 378.07).

Applications and Derivatives

Modifications at the piperazine ring (e.g., fluorination) enhance anticancer activity, as seen in patent WO2020148619A1. The sulfonamide group’s electron-withdrawing properties improve binding to kinase targets.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-[2-(3-oxopiperazin-1-yl)phenyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens) . Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, pressures, and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield thiols or sulfides .

Mechanism of Action

The mechanism of action of 5-methyl-N-[2-(3-oxopiperazin-1-yl)phenyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific biological activity being investigated .

Comparison with Similar Compounds

Core Modifications

  • 5-methyl-N-(tetrahydrofuran-2-ylmethyl)thiophene-2-sulfonamide Structure: Retains the 5-methylthiophene-2-sulfonamide core but substitutes the phenyl-3-oxopiperazine group with a tetrahydrofuran (THF)-derived methyl group. However, the ether oxygen in THF may still engage in hydrogen bonding, albeit less effectively than the ketone and amine groups in 3-oxopiperazine .
  • 5-chloro-N-[2-(4-sulfamoylphenyl)ethyl]thiophene-2-sulfonamide

    • Structure : Features a chloro substituent on the thiophene ring and a sulfamoylphenyl-ethyl group instead of the phenyl-3-oxopiperazine.
    • Implications : The electron-withdrawing chlorine may increase electrophilicity of the thiophene ring, altering reactivity. The sulfamoyl group introduces additional hydrogen-bonding capacity, which could enhance target affinity but may also increase molecular weight and logP .

Functional Group Analysis

Compound Key Substituents Molecular Weight (g/mol) logP (Predicted)
Target Compound 3-Oxopiperazine-phenyl ~393.45* 1.8–2.5†
5-methyl-N-(THF-2-ylmethyl) analog Tetrahydrofuran-methyl ~285.34 1.2–1.7
5-chloro-N-[2-(4-sulfamoylphenyl)ethyl] Chloro, sulfamoylphenyl-ethyl ~404.90 2.0–2.8

*Estimated based on formula (C₁₅H₁₈N₃O₃S₂).
†Predicted using computational tools (e.g., ChemAxon).

Pharmacokinetic and Pharmacodynamic Considerations

  • Solubility : The 3-oxopiperazine group in the target compound likely improves aqueous solubility compared to the THF analog due to increased polarity and hydrogen-bonding capacity. However, the sulfamoylphenyl-ethyl group in the chloro derivative may offset solubility gains via hydrophobic interactions .
  • Metabolic Stability : Piperazine derivatives are often resistant to oxidative metabolism, whereas THF-containing compounds may undergo ring-opening reactions. The target compound’s 3-oxopiperazine moiety could thus offer superior metabolic stability .

Research Findings and Hypotheses

While specific biological data for 5-methyl-N-[2-(3-oxopiperazin-1-yl)phenyl]thiophene-2-sulfonamide are unavailable in the provided evidence, insights can be extrapolated from analogs:

Enzyme Inhibition: Thiophene sulfonamides are known carbonic anhydrase inhibitors. The 3-oxopiperazine group may confer selectivity for isoforms overexpressed in tumors (e.g., CA IX/XII) .

Antimicrobial Activity : Chloro-substituted thiophenes (e.g., the 5-chloro analog) often exhibit enhanced antimicrobial potency, suggesting the target compound’s methyl group may trade potency for reduced cytotoxicity .

Biological Activity

5-Methyl-N-[2-(3-oxopiperazin-1-yl)phenyl]thiophene-2-sulfonamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C15H17N3O3S2C_{15}H_{17}N_{3}O_{3}S_{2}, with a molecular weight of 351.4 g/mol. The structure features a thiophene ring, a piperazine moiety, and a sulfonamide group, which are known to contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₅H₁₇N₃O₃S₂
Molecular Weight351.4 g/mol
CAS Number1324319-53-0

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro tests revealed significant activity against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 µM . The compound demonstrated selective action against Gram-positive bacteria such as Micrococcus luteus and showed antifungal efficacy against Candida species.

Table 1: Antimicrobial Activity Data

MicroorganismMIC (µM)
Pseudomonas aeruginosa0.21
Escherichia coli0.21
Micrococcus luteusNot reported
Candida speciesNot reported

The mechanism by which this compound exerts its antimicrobial effects involves interaction with key bacterial enzymes. Molecular docking studies indicated strong binding affinity to DNA gyrase, crucial for bacterial DNA replication . The compound forms multiple hydrogen bonds within the active site of DNA gyrase, enhancing its inhibitory potential.

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various derivatives of thiophene compounds, including this compound. Results indicated that this compound exhibited one of the highest activities against tested pathogens, suggesting its potential as a lead compound for further development .
  • Cytotoxicity Assessment : The cytotoxic effects were assessed using MTT assays on human cell lines such as HaCat and Balb/c 3T3. The results showed that the compound had moderate cytotoxicity, indicating a favorable therapeutic index for further investigations into its anticancer properties .

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